N-propylbutan-1-amine;sulfuric acid

Description

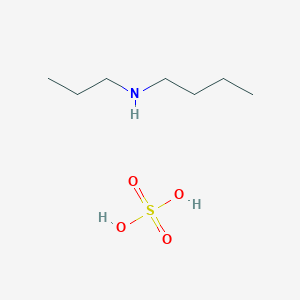

N-Propylbutan-1-amine;sulfuric acid is a compound formed by the interaction of N-propylbutan-1-amine (a branched primary amine) with sulfuric acid. Such compounds typically form acid-base adducts or salts, which can act as catalysts or intermediates in organic reactions. For example, sulfonic acid derivatives and heteropoly acids (e.g., molybdate sulfuric acid, MSA) are widely used in green chemistry due to their recyclability and efficiency .

Properties

CAS No. |

95399-69-2 |

|---|---|

Molecular Formula |

C7H19NO4S |

Molecular Weight |

213.30 g/mol |

IUPAC Name |

N-propylbutan-1-amine;sulfuric acid |

InChI |

InChI=1S/C7H17N.H2O4S/c1-3-5-7-8-6-4-2;1-5(2,3)4/h8H,3-7H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

QMBKORDITKHNJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCC.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylbutan-1-amine typically involves the reaction of butan-1-amine with propyl halides under basic conditions. The reaction can be represented as follows:

Butan-1-amine+Propyl halide→N-propylbutan-1-amine+Halide salt

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of N-propylbutan-1-amine may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-propylbutan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.

Reduction: Reduction of the amine group can lead to the formation of primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro compounds or amides.

Reduction: Primary amines.

Substitution: Alkylated or acylated amines.

Scientific Research Applications

N-propylbutan-1-amine; sulfuric acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-propylbutan-1-amine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. The sulfuric acid component can act as a proton donor, facilitating various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Similarities

- Molybdate Sulfuric Acid (MSA) : A heteropoly acid catalyst used in synthesizing tetrasubstituted pyrroles and gem-bisamides. MSA exhibits superior catalytic activity compared to commercial sulfuric acid, with higher yields (85–95%) and shorter reaction times .

- Silica Sulfuric Acid (SSA) : A solid acid catalyst for condensation reactions. Like MSA, SSA outperforms traditional sulfuric acid in selectivity and recyclability .

- Xanthan Sulfuric Acid (XSA) : Derived from biodegradable xanthan gum, XSA is a reusable heterogeneous catalyst for synthesizing N-substituted pyrroles and diindolylmethanes under solvent-free conditions .

Performance Metrics

*Hypothetical data based on analogous amine-sulfuric acid systems.

Physical Properties

Sulfuric acid itself has a viscosity of 23.80 mPa·s at 25°C, decreasing with temperature . While viscosity data for N-propylbutan-1-amine;sulfuric acid is unavailable, its liquid-state behavior likely resembles other amine-acid complexes, which are less viscous than pure sulfuric acid due to disrupted hydrogen-bonding networks.

Reaction Mechanisms

- N-Propylbutan-1-amine;H₂SO₄ : Likely facilitates acid-catalyzed reactions (e.g., imine formation or dehydration) via proton donation from sulfuric acid, similar to MSA/SSA in forming intermediates like acyl imines .

- MSA/SSA : Activate carbonyl groups via Brønsted acid sites, enabling nucleophilic attack and cyclization in pyrrole synthesis .

- XSA : Promotes solvent-free condensation by activating aldehydes and stabilizing transition states through hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.